molecular formula C19H18Cl2N4O2S B2468513 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391930-55-5

2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2468513
CAS No.: 391930-55-5
M. Wt: 437.34
InChI Key: VBRGINVWISPONX-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a triazole ring, and an ethylsulfanyl group . The molecular formula of this compound is C19H18Cl2N4O2S, and its molecular weight is 437.34.


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the triazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of application involves the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. A study by Bektaş et al. (2007) developed several 1,2,4-triazole derivatives, demonstrating their process and assessing the compounds for antimicrobial properties, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Another significant application is in the development of anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating their potential as COX-1/COX-2 inhibitors and evaluating their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Dopamine Receptor Ligands

The compound's derivatives have also been explored for their affinity towards dopamine receptors. Leopoldo et al. (2002) modified a known potent dopamine D(4) receptor ligand to identify structural features leading to D(3) receptor affinity, resulting in several high-affinity D(3) ligands (Leopoldo et al., 2002).

CC-Chemokine Receptor 4 Antagonists

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides as human CCR4 antagonists, identifying compounds with potent antagonistic activities which could be further developed for therapeutic applications (Procopiou et al., 2013).

Fluorescent Triazole Derivatives

For applications in fluorescent materials, Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives, evaluating their absorption, emission, and quantum yields, showcasing their potential in optical materials and sensors (Padalkar et al., 2015).

Properties

IUPAC Name

2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c1-3-28-19-24-23-17(25(19)15-6-4-5-7-16(15)27-2)11-22-18(26)13-9-8-12(20)10-14(13)21/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRGINVWISPONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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